![molecular formula C8H12N2O3 B13174904 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxa-2,7-diazaspiro[44]non-2-ene-3-carboxylate is a chemical compound with the molecular formula C8H12N2O3 It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable dihydropyrrole derivative with an ester group. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- Ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro non-2-ene-3-carboxylate
- 4-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
Uniqueness
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3 |
Clave InChI |
VFSFTHGCKKAHBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC2(C1)CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



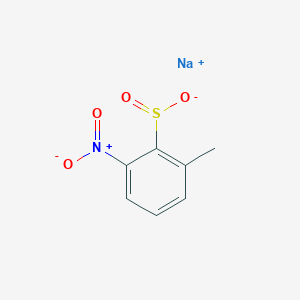
![(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
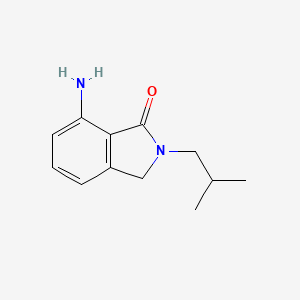
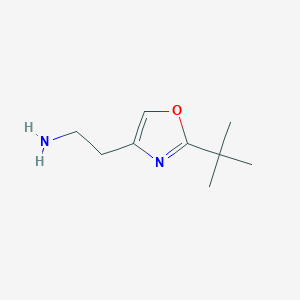
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
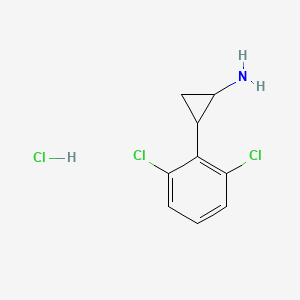
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
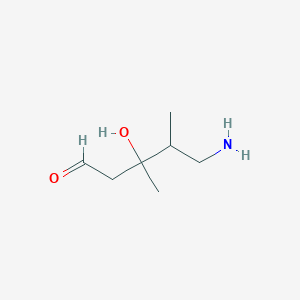

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
